2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-13C
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Overview
Description
2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-13C is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a fluorophenyl group and a chlorine atom, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-13C typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This is achieved by reacting an appropriate amine with a chlorinated benzene derivative under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorinated benzene derivative is reacted with the intermediate benzodiazepine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the benzodiazepine core, particularly at the nitrogen atoms, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide and fluorinating agents such as Selectfluor are frequently employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-13C has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects in the treatment of neurological disorders such as anxiety and epilepsy.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties in the treatment of epilepsy.
Uniqueness
2-Aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-13C is unique due to the presence of the fluorophenyl group, which enhances its binding affinity to GABA receptors, potentially leading to more potent effects compared to other benzodiazepines .
Properties
Molecular Formula |
C16H15ClFN3 |
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Molecular Weight |
304.75 g/mol |
IUPAC Name |
[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine |
InChI |
InChI=1S/C16H15ClFN3/c17-10-5-6-15-13(7-10)16(20-9-11(8-19)21-15)12-3-1-2-4-14(12)18/h1-7,11,21H,8-9,19H2/i11+1 |
InChI Key |
LSQOUBKWMBDIPL-KHWBWMQUSA-N |
Isomeric SMILES |
C1[13CH](NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN |
Canonical SMILES |
C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN |
Origin of Product |
United States |
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